![molecular formula C20H27ClN2O2S B1402616 [3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride CAS No. 1361111-26-3](/img/structure/B1402616.png)

[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride

Vue d'ensemble

Description

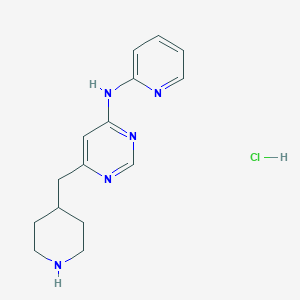

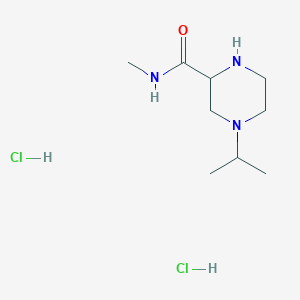

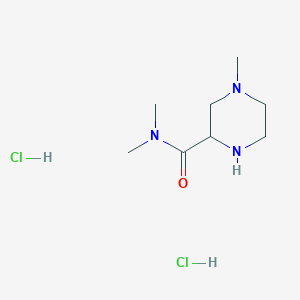

The compound appears to contain several functional groups including an aminomethyl group, a benzo[b]thiophene group, and a morpholin-4-yl-methanone group . These groups are commonly found in various organic compounds and can contribute to the compound’s overall properties and reactivity .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar functional groups are often synthesized through various organic reactions. For example, benzo[b]thiophene derivatives can be synthesized through a series of reactions involving aromatic compounds . Similarly, aminomethyl groups can be introduced through reactions like reductive amination .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The aminomethyl group would contain a nitrogen atom bonded to a methyl group and the rest of the molecule . The benzo[b]thiophene group would consist of a fused ring system containing a sulfur atom . The morpholin-4-yl-methanone group would contain a six-membered ring with an oxygen atom and a carbonyl group .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the aminomethyl group could participate in reactions like nucleophilic substitution or condensation . The benzo[b]thiophene group, being aromatic, could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Medicinal Chemistry: Anti-Cancer Properties

The thiophene moiety, a core component of this compound, has been reported to possess a wide range of therapeutic properties, including anti-cancer effects. The presence of the thiophene ring can contribute to the effectiveness of drugs in combating various cancers by interfering with cancer cell growth and metastasis .

Material Science: Polymer Synthesis

Thiophene derivatives are also significant in material science, particularly in the synthesis of conductive polymers. These polymers have applications in electronic devices, offering potential advancements in the development of new materials with specific electrical properties .

Enzyme Inhibition: Lysyl Oxidase (LOX) Inhibition

This compound’s structure suggests potential activity as an inhibitor of Lysyl Oxidase (LOX), an enzyme involved in cross-linking collagens and elastin. Inhibiting LOX can be a strategy to prevent metastasis in cancer treatment, as it plays a role in the structural integrity of the extracellular matrix .

Drug Discovery: High-Throughput Screening

The unique structure of this compound makes it a candidate for high-throughput screening in drug discovery. Its potential to bind with various biological targets can lead to the identification of new lead molecules for drug development .

Pharmacology: Kinase Inhibition

Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often associated with diseases. The compound’s framework could be modified to target specific kinases, providing a pathway for the development of new pharmacological agents .

Neurology: Neuroprotective Agent

Given the compound’s potential interaction with biological systems, it may serve as a neuroprotective agent. By modulating neurological pathways, it could contribute to the treatment of neurodegenerative diseases or brain injuries .

Antimicrobial Activity: Anti-Fungal and Anti-Microbial Effects

Thiophene derivatives have shown anti-fungal and anti-microbial activities. This compound could be explored for its efficacy against various microbial pathogens, contributing to the field of infectious diseases .

Anti-Inflammatory and Anti-Psychotic Applications

The compound’s structure is conducive to anti-inflammatory and anti-psychotic effects. It could be investigated for its potential to alleviate symptoms in conditions that involve inflammation or psychological disorders .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-[4-(aminomethyl)cyclohexyl]-1-benzothiophen-2-yl]-morpholin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S.ClH/c21-13-14-5-7-15(8-6-14)18-16-3-1-2-4-17(16)25-19(18)20(23)22-9-11-24-12-10-22;/h1-4,14-15H,5-13,21H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFPPCXPKQILGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C2=C(SC3=CC=CC=C32)C(=O)N4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B1402547.png)

![3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride](/img/structure/B1402553.png)

![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402556.png)